![molecular formula C27H27N7O2 B2988549 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1172970-72-7](/img/structure/B2988549.png)

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

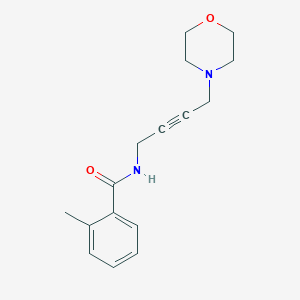

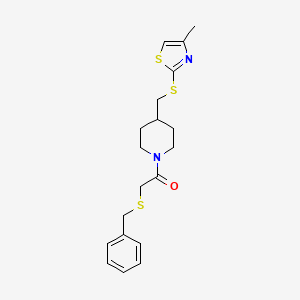

This compound appears to be a complex organic molecule with several functional groups. It contains a benzofuran, a pyrazolo[3,4-d]pyrimidine, and a benzylpiperazine moiety. These groups are common in many pharmaceuticals and could suggest a variety of potential uses.

Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve several steps, including the formation of the benzofuran and pyrazolo[3,4-d]pyrimidine rings, and the attachment of the benzylpiperazine group.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzofuran and pyrazolo[3,4-d]pyrimidine rings would contribute to the rigidity of the molecule, while the benzylpiperazine group could allow for some conformational flexibility.Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. However, the presence of several nitrogen atoms could make it a potential ligand for metal ions, and the aromatic rings could potentially undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. However, given its complexity and the presence of several nitrogen atoms, it’s likely to be quite polar and could potentially form hydrogen bonds. This could affect its solubility and stability.Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Applications

Compounds within the pyrazolo[3,4-d]pyrimidin derivatives family have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Such compounds exhibit cytotoxic effects against cancer cell lines and inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. This suggests potential applications in the development of novel anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Imaging and Diagnostic Applications

Synthesis of pyrazolo[1,5-a]pyrimidine derivatives for potential use in Positron Emission Tomography (PET) imaging has been reported. Such compounds could serve as PET agents for imaging enzymes involved in neuroinflammation, offering insights into the mechanisms of neurodegenerative diseases and aiding in the diagnosis and monitoring of treatment efficacy (Xiaohong Wang et al., 2018).

Antiviral and Antimicrobial Research

Research into benzofuran and benzo[d]isothiazole derivatives, which share structural features with the compound , has shown promise in inhibiting Mycobacterium tuberculosis DNA gyrase, an essential enzyme for bacterial DNA replication. Such findings highlight the potential for developing new antimicrobial agents, particularly against tuberculosis (K. Reddy et al., 2014).

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.

Orientations Futures

Future research on this compound could involve studying its potential uses, for example in pharmaceuticals or materials science. This could involve testing its biological activity, stability, and toxicity.

Propriétés

IUPAC Name |

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N7O2/c35-27(24-16-21-8-4-5-9-23(21)36-24)28-10-11-34-26-22(17-31-34)25(29-19-30-26)33-14-12-32(13-15-33)18-20-6-2-1-3-7-20/h1-9,16-17,19H,10-15,18H2,(H,28,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUCASWDALZURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2988471.png)

![9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2988474.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N-methylacetamide](/img/structure/B2988480.png)

![2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2988481.png)

![2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988482.png)

![1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B2988484.png)

![2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride](/img/structure/B2988485.png)

![4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2988487.png)

![ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2988489.png)